molecular formula C18H20N2O2S B2403695 N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207041-78-8

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2403695
CAS No.: 1207041-78-8
M. Wt: 328.43
InChI Key: WDPGMPOUQAGPQO-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules, due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(4-ethylphenyl)-N2-((1-(furan-2-yl)cyclopropyl)methyl)oxalamide

Uniqueness

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the thiophene ring and the cyclopropyl group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a probe in biological studies.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-23-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGMPOUQAGPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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